molecular formula C14H20N2O2 B1628826 Benzyl 3-ethylpiperazine-1-carboxylate CAS No. 1031927-01-1

Benzyl 3-ethylpiperazine-1-carboxylate

Cat. No.: B1628826
CAS No.: 1031927-01-1
M. Wt: 248.32 g/mol
InChI Key: QTRLCDJCCBXKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-ethylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is a piperazine derivative that features a benzyl group attached to the nitrogen atom and an ethyl group attached to the carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethylpiperazine-1-carboxylate typically involves the reaction of benzyl chloride with 3-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction is optimized for higher yields and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-ethylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Benzylpiperazine: A related compound with similar structural features but different pharmacological properties.

    Ethylpiperazine: Another piperazine derivative with an ethyl group but lacking the benzyl group.

    Piperazine-1-carboxylate: A simpler derivative without the benzyl and ethyl groups

Uniqueness: Benzyl 3-ethylpiperazine-1-carboxylate is unique due to its specific combination of benzyl and ethyl groups attached to the piperazine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

benzyl 3-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRLCDJCCBXKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604182
Record name Benzyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-01-1
Record name Benzyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-ethylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-ethylpiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-ethylpiperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-ethylpiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-ethylpiperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl 3-ethylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.